molecular formula C15H16N4OS B2539091 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894058-79-8

6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2539091
CAS No.: 894058-79-8
M. Wt: 300.38
InChI Key: MITHBPPVHJQNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a high-purity chemical compound intended for research use only, strictly not for diagnostic, therapeutic, or any human or veterinary use. As a member of the [1,2,4]triazolo[4,3-b]pyridazine family, this compound is a subject of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure is characterized by a fused triazole and pyridazine ring system, substituted with a 4-ethoxyphenyl group and an ethylthio moiety, which are critical for its bioactivity and interaction with biological targets . Preliminary research on closely related triazolo-pyridazine derivatives has revealed a promising mechanism of action as an inhibitor of Dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a key enzyme targeted in type 2 diabetes treatment, and inhibitors can enhance insulin secretion and improve glucose metabolism. In vitro studies of similar compounds have demonstrated excellent insulinotropic activity in 832/13 INS-1 cells, alongside significant antioxidant properties as measured by H₂O₂ radical scavenging assays . Furthermore, compounds sharing this core scaffold have been investigated for their potential in oncology research, where they act as inhibitors of tyrosine kinase receptors, such as the AXL receptor, which is implicated in cell proliferation and survival in various cancers . The safety profile for this class of compounds has been assessed via MTT assay, indicating that a maximum dose of 2.5 nM (IC₅₀ 1.25 nM) is viable for cellular studies, with higher concentrations potentially exhibiting cytotoxicity . Researchers can leverage this compound as a key intermediate or lead molecule in drug discovery programs focused on metabolic diseases and cancer, as well as in biochemical assay development and target validation.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)13-9-10-14-16-17-15(21-4-2)19(14)18-13/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITHBPPVHJQNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Triazole Formation

The orientation of the triazole ring ( vs.) is influenced by the electronic environment of the pyridazine. Electron-withdrawing groups at C-6 (e.g., 4-ethoxyphenyl) favor cyclization at N-1 and N-2 positions, ensuring correct regiochemistry.

Side Reactions

  • Over-Alkylation : Mitigated by using stoichiometric ethyl iodide and low temperatures.
  • Oxidation of Thioethers : Avoided by conducting reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio (-S-C₂H₅) moiety undergoes oxidation under controlled conditions:

Reagent Condition Product Yield Source
H₂O₂ (30%)Acetic acid, 60°C, 4 hrSulfoxide derivative78%
mCPBA (1.2 equiv)DCM, 0°C → RT, 12 hrSulfone derivative85%

Mechanism :

  • Sulfoxide formation : Electrophilic oxygen transfer from H₂O₂ to the sulfur atom.

  • Sulfone formation : Sequential oxidation via a peracid intermediate (e.g., mCPBA).

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in regioselective substitutions due to electron-deficient positions:

Nucleophile Base Condition Product Yield Source
NH₃ (aq)K₂CO₃EtOH, reflux, 8 hr3-Amino derivative65%
CH₃ONa-DMF, 80°C, 6 hr3-Methoxy derivative72%

Key Insight : Substitution occurs preferentially at the C3 position of the triazole ring due to its electrophilic character.

Reduction of the Pyridazine Ring

Catalytic hydrogenation reduces the pyridazine ring under high-pressure conditions:

Catalyst Condition Product Yield Source
Pd/C (10%)H₂ (50 psi), EtOH, RT1,2-Dihydrotriazolopyridazine90%

Mechanism : Synergistic activation of H₂ on the Pd surface facilitates π-bond reduction in the pyridazine ring .

Functionalization of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent undergoes dealkylation and electrophilic substitution:

Reaction Reagent Condition Product Yield Source
Dealkylation BBr₃ (3 equiv)DCM, -78°C → RT, 24 hr4-Hydroxyphenyl derivative68%
Nitration HNO₃/H₂SO₄0°C → RT, 2 hr4-Ethoxy-3-nitrophenyl derivative55%

Note : The ethoxy group directs electrophilic substitution to the para position relative to itself .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables modification of the pyridazine core:

Reaction Type Reagent Condition Product Yield Source
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄DME/H₂O, 80°C, 12 hrBiaryl derivative60–75%

Substrate Compatibility : Limited by steric hindrance from the ethoxyphenyl group .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

Condition Observation Half-Life Source
pH 1 (HCl, 37°C)Degradation via triazole ring protonation2 hr
pH 13 (NaOH, 37°C)Ethylthio group hydrolysis to thiol8 hr

Comparative Reactivity with Analogues

A reactivity comparison highlights substituent effects:

Compound Oxidation Rate (S→SO) Substitution Yield
6-(4-Ethoxyphenyl)-3-(ethylthio)-triazolo-pyridazine1.0 (reference)72%
6-Phenyl-3-(methylthio)-triazolo-pyridazine0.865%
6-(4-Cl-phenyl)-3-(ethylthio)-triazolo-pyridazine1.268%

Trend : Electron-withdrawing groups (e.g., Cl) accelerate oxidation, while bulky substituents reduce substitution yields .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo-pyridazine structures have shown significant growth inhibition in various cancer cell lines. A notable study demonstrated that compounds with similar structures inhibited the growth of liver cancer cells (HEPG2) effectively, comparable to established chemotherapeutics like Doxorubicin and more potent than 5-fluorouracil .

  • Mechanism of Action : The anticancer properties are believed to stem from the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism is crucial for the development of new antitumor agents targeting rapidly dividing cells.

Antiviral Activity

The compound has also been investigated for its antiviral properties. A series of derivatives demonstrated promising activity against various viruses, including those responsible for respiratory infections and other viral diseases. The subtle modifications in the phenyl moiety allowed researchers to tune the biological activity towards enhanced antiviral effects .

  • Research Findings : In vitro studies indicated that certain derivatives exhibited effective inhibition of viral replication, suggesting their potential as antiviral agents in therapeutic applications.

Anti-inflammatory Effects

The anti-inflammatory potential of 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine has been explored in several studies. Compounds within this chemical class have shown significant anti-inflammatory activity without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

  • Clinical Relevance : The ability to provide analgesic effects while minimizing ulcerogenic side effects makes these compounds attractive for further development in pain management therapies.

Case Studies and Research Findings

StudyApplicationFindings
AnticancerInhibition of HEPG2 liver cancer cells comparable to Doxorubicin.
AntiviralEffective inhibition of viral replication in vitro.
Anti-inflammatorySignificant reduction in inflammation with low ulcerogenic risk.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Table 2: Substituent Effects on Pharmacological Profiles

Substituent Type Example Compounds Impact on Activity
Electron-Donating (e.g., methoxy, ethoxy) Compound 18, Target Compound Enhances PDE4 binding; modulates solubility
Hydrophobic (e.g., ethylthio, trifluoromethyl) Target Compound, AZD3514 Improves membrane permeability; alters receptor selectivity
Polar (e.g., hydrazinyl, triazole) Compound 4f, TPA023 Increases hydrogen bonding; affects target engagement

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The triazolo[4,3-b]pyridazine core tolerates diverse substituents, with position 6 being critical for target specificity. Ethoxy and ethylthio groups balance hydrophobicity and electron donation, making the target compound a candidate for kinase or PDE4 inhibition .
  • Synthetic Flexibility : Derivatives are synthesized via cyclization and substitution reactions (e.g., hydrazine-mediated cyclization, aryl chloride displacement) . Modifications at position 6 (e.g., ethoxyphenyl vs. piperazine) can redirect activity toward different targets.

Biological Activity

The compound 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H16N4OS
  • SMILES Notation : CCSC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC
  • InChIKey : OOULXBGPPICZBS-UHFFFAOYSA-N

The compound features a triazole ring fused with a pyridazine structure, which is known to influence its biological activity.

Anticancer Activity

Research indicates that compounds in the triazolo-pyridazine family exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A related compound demonstrated IC50 values as low as 0.008 μM against A549 lung cancer cells, indicating potent activity .
  • The mechanism often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase .

In Vitro Studies

A series of studies have evaluated the biological activity of triazolo-pyridazine derivatives:

  • Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays across several cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The results indicated that many derivatives exhibited moderate to high cytotoxicity with IC50 values often below 5 μM .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Case Studies

A notable case study involved the synthesis and evaluation of various triazolo-pyridazine derivatives:

  • The study highlighted that compounds with specific substituents on the phenyl ring significantly enhanced their antiproliferative activity .
  • Molecular docking studies suggested that these compounds could effectively bind to the colchicine site on tubulin, further validating their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer : The synthesis involves multi-step heterocyclic condensation. Key steps include:
  • Formation of pyrazole intermediates via cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate .
  • Thiolation using phosphorus oxychloride (POCl₃) to introduce the ethylthio group .
  • Final cyclization with aromatic carboxylic acids under reflux conditions.
    Critical Parameters :
  • Purity of intermediates (confirmed via HPLC ≥98%) .
  • Reaction time (12–24 hours) and temperature (80–120°C) .
    Table 1 : Representative Yields and Conditions
StepReagentSolventTemp (°C)Yield (%)
1Hydrazine hydrateEthanol8065–75
2POCl₃Toluene11070–85
3Carboxylic acidDMF12050–60

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • 1H NMR : Confirms substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, ethylthio at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., triazole C=N stretch at 1600–1650 cm⁻¹) .
  • Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

Q. How is the compound screened for initial biological activity?

  • Methodological Answer :
  • Antifungal Assays : Microdilution against Candida albicans (MIC ≤ 8 µg/mL) using 14-α-demethylase (CYP51) as a target .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of PDE4 inhibition?

  • Methodological Answer :
  • Substituent Engineering : Replace the ethoxy group with methoxy or trifluoromethyl to enhance binding to PDE4’s catalytic pocket .
  • Docking Studies : Use AutoDock Vina with PDE4A (PDB: 3G4G) to prioritize substituents with ΔG ≤ -9 kcal/mol .
    Table 2 : Key SAR Findings for PDE4 Inhibition
Substituent (R)IC₅₀ (nM)Selectivity (PDE4 vs. PDE1–11)
4-Ethoxy15>1000-fold
4-Methoxy12>1000-fold
3-Trifluoromethyl8>500-fold

Q. What strategies are effective for designing dual c-Met/Pim-1 inhibitors?

  • Methodological Answer :
  • Scaffold Hybridization : Fuse triazolopyridazine with pyrazolo[3,4-d]pyrimidine cores to target both kinases .
  • Pharmacophore Modeling : Align hydrophobic (ethylthio) and hydrogen-bonding (triazole N) groups with kinase ATP pockets .
    Validation :
  • c-Met IC₅₀ = 0.2 µM; Pim-1 IC₅₀ = 0.5 µM in enzymatic assays .

Q. How are molecular docking discrepancies resolved for antifungal targets?

  • Methodological Answer :
  • Ensemble Docking : Test multiple conformations of 14-α-demethylase (PDB: 3LD6) to account for active-site flexibility .
  • MD Simulations : Run 100-ns trajectories to validate binding stability (RMSD ≤ 2.0 Å) .

Q. What in vivo models validate the compound’s anxiolytic potential?

  • Methodological Answer :
  • Rodent Models : Elevated plus-maze test (TPA023 analogue increases open-arm time by 300% at 1 mg/kg) .
  • PET Imaging : [¹¹C]Flumazenil displacement in primates confirms α2/α3-GABAₐ receptor occupancy (≥80% at 0.3 mg/kg) .

Methodological Challenges and Solutions

Q. How are synthetic impurities managed during large-scale production?

  • Methodological Answer :
  • Chromatographic Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure product .
  • Byproduct Identification : LC-MS detects chlorinated byproducts (m/z +34) from incomplete thiolation; resolved via excess POCl₃ .

Q. What computational tools predict metabolic stability?

  • Methodological Answer :
  • CYP450 Metabolism Prediction : SwissADME identifies CYP3A4 as the primary metabolizer; introduce electron-withdrawing groups (e.g., -CF₃) to reduce clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.